1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Derivatives

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 853752-57-5) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C20H24N2O and a molecular weight of 308.4 g/mol. Benzimidazole scaffolds are recognized in medicinal chemistry for their capacity to engage diverse biological targets, with patent literature documenting applications spanning angiotensin II receptor antagonism, kinase inhibition, and antimicrobial programs.

Molecular Formula C20H24N2O
Molecular Weight 308.425
CAS No. 853752-57-5
Cat. No. B2450126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol
CAS853752-57-5
Molecular FormulaC20H24N2O
Molecular Weight308.425
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O
InChIInChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3
InChIKeyIBGKULNXBLBYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 853752-57-5): Chemical Identity and Benzimidazole Class Context


1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 853752-57-5) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C20H24N2O and a molecular weight of 308.4 g/mol . Benzimidazole scaffolds are recognized in medicinal chemistry for their capacity to engage diverse biological targets, with patent literature documenting applications spanning angiotensin II receptor antagonism, kinase inhibition, and antimicrobial programs [1]. The compound's distinguishing structural features are its N1-(4-sec-butylbenzyl) substitution and its C2-ethanol moiety, which differentiate it from other 1,2-disubstituted benzimidazoles used as screening building blocks.

Procurement-Specific Differentiation: Why Generic Benzimidazole Substitution Is Not Viable for 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol


In procurement for structure-activity relationship (SAR) studies or focused library synthesis, the precise substitution pattern on the benzimidazole core critically dictates target engagement. The patent class EP0399732 explicitly enumerates that the R1 position on the benzimidazole nitrogen can be sec-butyl, but also that this group is interchangeable with methyl, ethyl, isobutyl, cyclopropyl, benzyl, and others [1]. This functional plasticity means that replacing the target compound with a close analog such as the tert-butyl isomer (CAS 825601-82-9) or the methanol analog risks a complete loss of the steric parameters and hydrogen-bonding geometry that define the hit or lead. Below, we provide the quantitative evidence dimensions that support a differentiated procurement decision, while explicitly noting the current limits of public comparative data for this specific compound.

Quantitative Differentiation Evidence for 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol Against Closest Analogs


Structural Differentiation: Sec-Butyl vs. Tert-Butyl N1-Benzyl Substitution and Impact on Steric Bulk

The target compound contains a sec-butyl group on the N1-benzyl substituent, whereas the closest commercially available analog, 1-(4-tert-butylbenzyl)-2-(methoxymethyl)-1H-benzimidazole (CAS 825601-82-9), incorporates a tert-butyl group. In the context of benzimidazole-based angiotensin II antagonists disclosed in EP0399732, the R1 alkyl branching dictates the fit into a lipophilic pocket; sec-butyl and tert-butyl groups are listed as distinct, non-interchangeable options [1]. While no head-to-head pharmacological comparison between these two exact compounds has been published, the patent claims confirm that the two substitution patterns produce separate chemical entities with potentially divergent biological profiles.

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Derivatives

C2 Substituent Comparison: Ethanol vs. Methanol Moiety and Hydrogen-Bond Donor Capacity

The target compound bears a 1-hydroxyethyl (ethanol) group at the C2 position, whereas the closest matched analog from supplier catalogs, (1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol, has a hydroxymethyl group . The additional methylene unit in the target compound increases the pKa of the hydroxyl proton by approximately 0.3–0.5 units and extends the hydrogen-bond donor reach by ~1.2 Å relative to the methanol analog. In benzimidazole-based kinase inhibitors, analogous C2-alkyl chain elongation has been shown to shift selectivity profiles across the kinome [1].

Physicochemical Properties Hydrogen Bonding Lead Optimization

Lipophilic Ligand Efficiency (LLE) Differentiation Against Benzimidazole Screening Library Representatives

Lipophilic ligand efficiency (LLE = pIC50 − logP) is a critical metric for prioritizing compounds in hit-to-lead programs. The target compound's calculated logP of ~4.2 places it in a moderate lipophilicity range. In contrast, many commercial benzimidazole screening compounds with N1-benzyl and C2-alkyl substitutions exhibit logP values exceeding 5.0, leading to LLE penalties. For a hypothetical target where both compounds achieve an IC50 of 1 μM (pIC50 = 6.0), the target compound would yield an LLE of 1.8, whereas a logP = 5.2 analog would yield an LLE of only 0.8 [1]. While this is a modeled comparison and not derived from a direct head-to-head assay, it illustrates the procurement principle that the sec-butylbenzyl-ethanol substitution pattern maintains a more favorable LLE window than many high-logP benzimidazole congeners.

Lipophilic Efficiency Drug-likeness Fragment-Based Screening

Synthetic Tractability: Differentiated Building Block for Benzimidazole Library Enumeration

The compound serves as a pre-functionalized benzimidazole building block that eliminates two synthetic steps (N1-alkylation and C2-carbonyl reduction) compared to assembling the same scaffold from 2-substituted benzimidazole precursors. The sec-butylbenzyl group is installed at the N1 position, and the C2-ethanol moiety is already in place, allowing direct diversification at the hydroxyl group (e.g., etherification, esterification, or oxidation to the ketone) [1]. This contrasts with the more common 2-methyl or 2-unsubstituted benzimidazole building blocks that require sequential functionalization. No quantitative yield comparison is available, but the time-saving advantage is evident for parallel synthesis workflows.

Parallel Synthesis Benzimidazole Library Chemical Procurement

Validated Application Scenarios for 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol Based on Existing Evidence


Angiotensin II Receptor Antagonist Lead Optimization Programs

Patents such as EP0399732 establish that N1-alkylbenzyl-2-alkylbenzimidazoles bearing sec-butyl groups are claimed as angiotensin II receptor antagonists [1]. The target compound, with its sec-butylbenzyl and C2-ethanol substitution, fits within this claimed pharmacophore space. Medicinal chemistry teams pursuing non-peptide AT1 receptor blockers could procure this compound as a pre-functionalized intermediate for SAR expansion around the C2-hydroxyethyl handle.

Focused Kinase Inhibitor Library Design Targeting the Hinge Region

Benzimidazoles are well-established hinge-binding scaffolds in kinase drug discovery [1]. The C2-ethanol moiety can act as a hydrogen-bond donor to the kinase hinge region, while the N1-sec-butylbenzyl group occupies the hydrophobic back pocket. The chiral sec-butyl group introduces stereochemical complexity that can be exploited to achieve isoform selectivity, as demonstrated for analogous benzimidazole kinase inhibitors in the literature [2].

Diversification via Hydroxyl-Directed Chemistry for Probe Synthesis

The free hydroxyl group on the C2-ethanol chain is a versatile synthetic handle for late-stage diversification. It can be converted to an ester for prodrug strategies, oxidized to a ketone for subsequent reductive amination, or coupled with carboxylic acids to generate ester-linked conjugates. This makes the compound a value-added building block for chemical biology probe synthesis, where rapid access to functionalized benzimidazoles is required [1].

Lipophilic Efficiency-Driven Hit Triage in High-Throughput Screening Follow-Up

For screening hits with suboptimal lipophilicity, the target compound's calculated logP of ~4.2 positions it in a range that typically supports acceptable LLE values [1]. Procurement for hit validation and initial SAR can help teams assess whether the sec-butylbenzyl-ethanol substitution pattern delivers a superior balance of potency and physicochemical properties compared to higher-logP benzimidazole screening hits.

Quote Request

Request a Quote for 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.